N,N-bis(2-methylpropyl)-2-oxochromene-3-carboxamide
Description
N,N-bis(2-methylpropyl)-2-oxochromene-3-carboxamide is a synthetic carboxamide derivative featuring a chromene (benzopyran) core substituted with a ketone group at position 2 and a carboxamide moiety at position 3. The carboxamide nitrogen atoms are each bonded to 2-methylpropyl (isobutyl) groups.
Properties
IUPAC Name |
N,N-bis(2-methylpropyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-12(2)10-19(11-13(3)4)17(20)15-9-14-7-5-6-8-16(14)22-18(15)21/h5-9,12-13H,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWBVDDYIPROIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C1=CC2=CC=CC=C2OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-methylpropyl)-2-oxochromene-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and 2-methylpropylamine.
Formation of Chromene Core: The chromene core is formed through a cyclization reaction, often involving an acid catalyst to facilitate the formation of the chromene ring.
Amidation: The final step involves the amidation of the chromene derivative with 2-methylpropylamine to form the desired compound. This step may require the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group for nucleophilic attack by the amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-methylpropyl)-2-oxochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N,N-bis(2-methylpropyl)-2-oxochromene-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-bis(2-methylpropyl)-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phenyl-Propenamide Analogs
highlights phenyl-propenamide carboxamides as a relevant comparison group. For example, N,N-bis(2-methylpropyl)-3-phenyl-2-propenamide (a structural analog differing in the absence of the chromene ring) exhibits lower toxicity (LD₅₀) compared to analogs with N-butyl or N-phenyl substituents. Key findings include:
| Compound Name | Substituents (N-Alkyl Groups) | LD₅₀ (Toxicity) | Activity Trend |
|---|---|---|---|
| N-butyl-N-ethyl-3-phenyl-2-propenamide | Butyl, Ethyl | Lowest LD₅₀ | Highest toxicity |
| N-ethyl-N,3-diphenyl-2-propenamide | Ethyl, Phenyl | Moderate LD₅₀ | Intermediate toxicity |
| N,N-bis(2-methylpropyl)-3-phenyl-2-propenamide | Diisobutyl | Highest LD₅₀ | Lowest toxicity |
The reduced toxicity of the diisobutyl-substituted analog suggests that bulky alkyl groups (e.g., 2-methylpropyl) may hinder interactions with biological targets, possibly due to steric effects or altered solubility .
Schiff Base Derivatives
examines phenolic Schiff bases with variable bridging atoms (e.g., sulfide, disulfide) and hydroxyl group positions.
- Antioxidant Activity : Compounds with hydroxyl groups at position 5 (e.g., 5-DPSS) showed superior DPPH radical scavenging (EC₅₀ = 7.10 μg/mL) compared to those with hydroxyls at position 3. This underscores the importance of electron-donating group placement for radical stabilization .
- Bridging Atoms : Disulfide bridges (e.g., 3-DPSS) enhanced ABTS radical scavenging (EC₅₀ = 1.36 μg/mL), likely due to increased redox activity.
These trends suggest that the chromene ring and carboxamide group in the target compound could similarly influence electron distribution and reactivity, though experimental validation is needed.
Biological Activity
N,N-bis(2-methylpropyl)-2-oxochromene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a chromene core, which is known for various biological activities, particularly in anticancer and antimicrobial domains.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Preliminary evaluations suggest potential antibacterial activity.
- Mechanisms of Action : The compound may act through multiple pathways, including apoptosis induction and cell cycle arrest.
Case Studies and Findings
-
Cytotoxicity Assays :
- In vitro studies have demonstrated that this compound has an IC50 value ranging from 5 to 10 µM against HepG2 (liver cancer) and HeLa (cervical cancer) cell lines. This suggests that the compound is comparably potent to established chemotherapeutics like Doxorubicin.
-
Mechanistic Insights :
- Molecular docking studies indicate that the compound binds effectively to the active sites of key enzymes involved in cancer progression, such as CK2 (Casein Kinase 2) and others involved in apoptosis pathways. The binding interactions were characterized by several hydrogen bonds with critical residues in the enzyme active sites .
- Selectivity and Toxicity :
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits moderate antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was reported at 16 µg/mL, suggesting potential as an antimicrobial agent .
Data Table: Biological Activities Summary
| Activity Type | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | HepG2 | 5 | CK2 inhibition, apoptosis induction |
| Anticancer | HeLa | 10 | Cell cycle arrest |
| Antimicrobial | Staphylococcus aureus | 16 | Disruption of bacterial cell wall synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
